molecular formula C22H18FN3O2S2 B2893108 2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide CAS No. 1260910-39-1

2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide

Cat. No. B2893108
CAS RN: 1260910-39-1
M. Wt: 439.52
InChI Key: CCYSSKGESORFDC-UHFFFAOYSA-N
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Description

The compound “2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .

Scientific Research Applications

Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors

Compounds similar to the specified chemical have been studied as potential dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR). These enzymes are crucial in DNA synthesis and repair processes, making them targets for anticancer therapies. For example, a study by Gangjee et al. (2008) demonstrated that analogues of this compound type exhibit potent inhibitory activities against human TS and DHFR, suggesting their potential application in cancer treatment (Gangjee et al., 2008).

Molecular Docking and Spectroscopy

The compound has been characterized using various spectroscopic methods, and its structure has been analyzed through quantum chemical insights. A study by Mary et al. (2020) involved molecular docking against SARS-CoV-2 protein, indicating its potential relevance in antiviral research (Mary et al., 2020).

Radiosynthesis for Imaging

Related compounds have been developed for imaging purposes, such as in positron emission tomography (PET). Research by Dollé et al. (2008) discussed the synthesis of radioligands targeting the translocator protein (18 kDa), which is significant in neuroinflammation and neurodegenerative diseases (Dollé et al., 2008).

Antitumor Activity

The compound has shown promising results in antitumor activity studies. Hafez et al. (2017) synthesized and evaluated new derivatives for their antitumor activity, showing potent effects against various human cancer cell lines (Hafez & El-Gazzar, 2017).

Antimicrobial Activity

Some studies have focused on the antimicrobial properties of similar compounds. Majithiya and Bheshdadia (2022) investigated the antimicrobial activity of pyrimidine-triazole derivatives against selected bacterial and fungal strains (Majithiya & Bheshdadia, 2022).

Material Science

In material science, related compounds have been synthesized and characterized for their potential applications in creating new materials. For example, Liaw et al. (2002) discussed the synthesis of new polyamides and polyimides containing triphenylamine groups, which have potential applications in advanced technologies (Liaw et al., 2002).

Crystallography

The structure and crystalline properties of similar compounds have been explored to understand their molecular interactions and conformations. Subasri et al. (2016) analyzed the crystal structures of related compounds, providing insights into their molecular geometries (Subasri et al., 2016).

Mechanism of Action

The mechanism of action of this compound is not known. It’s possible that it could have biological activity given its structural similarity to other biologically active compounds.

Safety and Hazards

The safety and hazards associated with this compound are not well-documented. As with all chemicals, it should be handled with appropriate safety precautions .

properties

IUPAC Name

2-[3-(2,4-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18FN3O2S2/c1-13-3-8-18(14(2)11-13)26-21(28)20-17(9-10-29-20)25-22(26)30-12-19(27)24-16-6-4-15(23)5-7-16/h3-11H,12H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCYSSKGESORFDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=CC=C(C=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18FN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide

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